molecular formula C6H10ClN3O B2800971 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE CAS No. 1309207-10-0

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE

Cat. No.: B2800971
CAS No.: 1309207-10-0
M. Wt: 175.62
InChI Key: VPHXMIFVFDFFTC-UHFFFAOYSA-N
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Description

3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE is a chemical compound with the molecular formula C6H10ClN3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Mechanism of Action

The mechanism of action of 3-(AZETIDIN-3-YL)-5-METHYL-1,2,4-OXADIAZOLE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-4-8-6(9-10-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHXMIFVFDFFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate (97 mg, 0.41 mmol; which may be prepared as described in Step 4) in dichloromethane was added dropwise HCl 4N in dioxane (2.0 mL). The solution was warmed to room temperature and stirred for 1 h. The solvent was evaporated under reduced pressure to give the title compound (101 mg, quantitative) as a white solid. The product was used in the next step without further analysis.
Name
tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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